molecular formula C9H11N5 B1420356 2-(5-ethyl-1H-1,2,3,4-tetrazol-1-yl)aniline CAS No. 1156901-68-6

2-(5-ethyl-1H-1,2,3,4-tetrazol-1-yl)aniline

Cat. No. B1420356
M. Wt: 189.22 g/mol
InChI Key: RKDBAIPIRPUNSD-UHFFFAOYSA-N
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Description

“2-(5-ethyl-1H-1,2,3,4-tetrazol-1-yl)aniline” is a derivative of tetrazole . Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . The molecular formula of this compound is C9H11N5 and its molecular weight is 189.22 .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . Various synthetic approaches have been developed for this transformation .


Molecular Structure Analysis

Tetrazole is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks .


Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .

Scientific Research Applications

Synthesis and Applications in Chemistry

  • Synthesis of Substituted Anilines : A study describes a facile synthetic method for a new class of substituted anilines, potentially applicable as fluorescence probes in biological imaging and exhibiting significant antibacterial and antifungal activity (Banoji et al., 2022).

  • Polymer Synthesis : Research on the synthesis of an amphiphilic copolymer poly(tetra glycol-a-N,N-bis[2-(1H-1,2,3-triazol-1-yl)ethyl]-4-phenyldiazenyl-aniline) suggests its potential as a photo-functional polymer due to its unique properties (Wu et al., 2019).

  • Crystal Structure Analysis : A study on the crystal structure of a related compound, 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, provides insights into its molecular geometry and potential applications in material science (Ceylan et al., 2016).

Applications in Medicinal Chemistry

  • Antibacterial and Antifungal Properties : Novel compounds including 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles demonstrate promising antibacterial and antifungal activities, highlighting their potential in pharmaceutical applications (Rajasekaran et al., 2006).

  • Anticancer Research : The synthesis of Schiff’s Bases of 2-(1H-tetrazol-5-yl) Pyridine and their evaluation for antitubercular activity against Mycobacterium Tuberculosis suggest potential applications in cancer research (Mohite et al., 2021).

  • Synthesis of Novel Compounds for Cancer Treatment : Research on the synthesis of ethyl 3-ferrocenyl-1-(2-hydroxy-3-(phenylamino)propyl)-1H-pyrazole-5-carboxylate derivatives shows potential for suppressing the growth of lung cancer cells, indicating a significant contribution to cancer treatment strategies (Shen et al., 2012).

Applications in Materials Science

  • Electrochemical Applications : The electrochemical synthesis of a novel polymer based on 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline in aqueous solution demonstrates its potential in energy conversion, particularly in the fabrication of dye-sensitized solar cells (Shahhosseini et al., 2016).

Safety And Hazards

On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks .

properties

IUPAC Name

2-(5-ethyltetrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-2-9-11-12-13-14(9)8-6-4-3-5-7(8)10/h3-6H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDBAIPIRPUNSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=NN1C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-ethyl-1H-1,2,3,4-tetrazol-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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